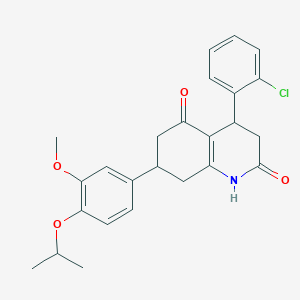

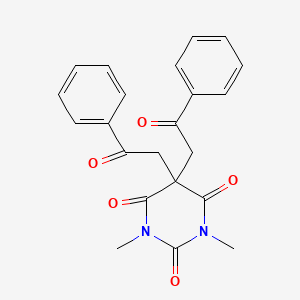

![molecular formula C13H17N3O2S B5504276 4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)

4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thienopyrimidines are a class of heterocyclic compounds that have garnered attention for their potential in various applications due to their unique structure and properties. The specific compound is part of this family, known for its complex synthesis and distinctive chemical behavior.

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves multi-step chemical reactions. For instance, Wagner, Vieweg, and Leistner (1993) describe the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, which, though not directly the same, shares a similar pathway with our compound, highlighting the complexity and versatility of thienopyrimidine synthesis methods (Wagner, G., Vieweg, H., & Leistner, S., 1993). Akramov et al. (2016) also explore the synthesis of related thieno[2,3-d]pyrimidine-4-ones, indicating the importance of precise conditions for obtaining desired substituents and structures (Akramov, D., Zhurayev, B., Urakov, B., & Elmuradov, B., 2016).

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives, including our compound, often displays strong stacking interactions, as noted by Tsiveriotis et al. (1995) in their study of a similar thienopyrimidine derivative. Such interactions significantly influence the compound's stability and reactivity (Tsiveriotis, P., Hadjiliadis, N., Dahan, F., & Laussac, J., 1995).

Chemical Reactions and Properties

The chemical reactivity of thienopyrimidines includes interactions with various reagents to yield a wide range of derivatives. Kolisnyk et al. (2015) discuss the antimicrobial activity of certain thienopyrimidine derivatives, indicating their chemical versatility and potential in medicinal chemistry (Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V., 2015).

Physical Properties Analysis

The physical properties of thienopyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. The detailed crystallographic analysis by Ji (2006) provides insights into the structural specifics that dictate these physical properties (Ji, S., 2006).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Studies

- Studies have explored the conversion of thieno[2,3-d]pyrimidine derivatives, closely related to 4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, into thieno[2,3-d:4,5-d′]dipyrimidines using various reagents, revealing insights into the chemical properties and reactivity of these compounds (Clark & Hitiris, 1984).

Synthesis and Cytotoxic Activity

- Research has been conducted on the synthesis of derivatives similar to the specified compound and their cytotoxic activities. These studies are crucial in exploring the potential medical applications of these compounds, particularly in cancer research (Deady et al., 2003).

Crystallography

- Investigations into cocrystals involving compounds structurally similar to 4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid have been conducted. This research enhances understanding of crystal structures, which is significant for pharmaceutical and material science applications (Rajam et al., 2018).

Antimicrobial Activity

- Synthesis of novel derivatives of thieno[2,3-d]pyrimidine and their antimicrobial activities have been examined, indicating potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).

Chemical Synthesis

- Research into the synthesis of pyrimidine-5-carboxylic acids and their derivatives, closely related to the target compound, provides valuable insights into the chemical synthesis methods and the properties of these compounds (Kress, 1994).

Metal Complexes

- Studies on complexes involving thieno[2,3-d]pyrimidine derivatives offer insights into the interactions between these compounds and metals, which is significant for understanding their potential applications in catalysis and material sciences (Tsiveriotis et al., 1994).

Synthesis of Novel Derivatives

- Research has been done on synthesizing new derivatives of thieno[2,3-d]pyrimidine-4-ones, which could lead to the discovery of new chemical entities with potential applications in various fields (Akramov et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .

Eigenschaften

IUPAC Name |

4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-5-16(6-2)11-9-7(3)10(13(17)18)19-12(9)15-8(4)14-11/h5-6H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLYEVCCFYMGBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C(=C(SC2=NC(=N1)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

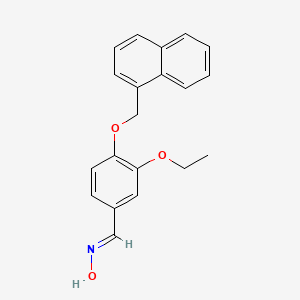

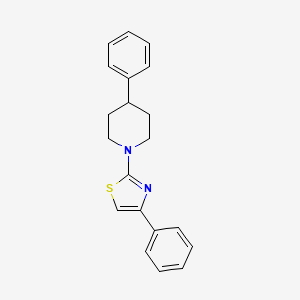

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)

![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5504223.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)

![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)

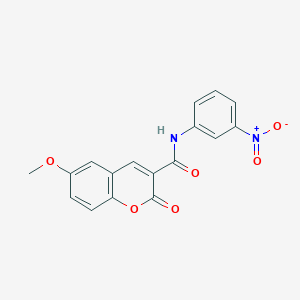

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)

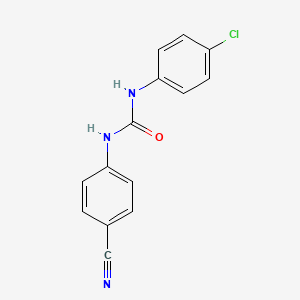

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)